6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMCLKISUKAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CCNC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511792 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24603-30-3 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-c]pyridines with various functional groups .
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Halogenated Derivatives
- Limited biological data are available, but chloro derivatives are often intermediates in drug discovery (e.g., kinase inhibitors) .
Ring Saturation and Fusion Position
- 1H-Chromeno[3,2-c]pyridine Derivatives (): These compounds feature a fused chromene ring, conferring planar aromaticity. Biological Activity: 2,3-Dihydro derivatives (DHCPs) showed moderate MAO-B inhibition (IC₅₀ ~10–20 µM) but low cholinesterase (ChE) inhibition, unlike fully aromatic chromeno-pyridines .
-
- Differ in ring fusion ([2,3-b] vs. [3,2-c]), altering substituent positioning.
- Example : 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CID 83479498) has a methoxy group at the 6-position but distinct electronic properties due to ring topology .
- Activity : 3,5-Disubstituted analogs demonstrated anticancer activity (e.g., IC₅₀ = 0.1–10 µM against tumor cells) .
Functional Group Modifications
Enzyme Inhibition
- MAO-B Inhibition : DHCP derivatives (e.g., 2,3-DHCP2a) achieved IC₅₀ values of ~15 µM, suggesting partial saturation reduces potency compared to fully aromatic systems .
- Antiproliferative Effects: Methoxy-substituted pyrrolo[3,2-c]pyridines (e.g., 6-aryl derivatives) showed nanomolar IC₅₀ values, highlighting the methoxy group’s role in enhancing target engagement .
Physicochemical Properties
- Solubility : The methoxy group improves water solubility compared to halogenated analogs, critical for oral bioavailability.
- Stability : Dihydro derivatives (e.g., 2,3-DHCP) are less prone to oxidation than fully unsaturated analogs, as evidenced by storage requirements .
Data Tables
Table 2: Hazard Profiles
Biological Activity
Overview
6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring, making it structurally significant for various applications in drug development. Its unique methoxy substitution enhances its chemical reactivity and biological activity, positioning it as a promising candidate for therapeutic agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated efficacy against various bacterial strains. For instance, its derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid and ciprofloxacin. In vitro evaluations indicated that certain derivatives exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium spp. |
| Ciprofloxacin | 2 | E. coli, S. aureus |
| This compound | 3.12 | S. aureus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, flow cytometry studies have shown that certain derivatives of this compound can arrest Jurkat cells in the G2/M phase of the cell cycle, leading to significant reductions in cell viability . The mechanism involves the disruption of tubulin assembly and activation of apoptotic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can act on receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives, including this compound, against clinically relevant pathogens. The findings revealed that these compounds not only inhibited bacterial growth but also displayed lower toxicity profiles compared to traditional antibiotics .
- Cancer Cell Studies : Another investigation focused on the antiproliferative effects of this compound on leukemia cell lines. The results indicated that the most active derivatives could significantly reduce cell viability with GI50 values in the nanomolar range, showcasing their potential as lead compounds for further development .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?
- Methodology : Gold-catalyzed intramolecular hydroarylation of N-alkynyl-pyrrole-2-carboxamides is a key approach. Terminal alkynes favor 6-exo-dig cyclization to form the bicyclic pyrrolo-pyridine core . For methoxy substitution, pre-functionalization of the pyrrole or pyridine ring with a methoxy group prior to cyclization is recommended. Optimization involves solvent selection (e.g., dichloromethane for regioselectivity) and temperature control to minimize side reactions like 7-endo-dig pathways .
Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?
- Methodology :
- NMR : Use - and -NMR to identify the dihydro-pyrrolo-pyridine scaffold. The methoxy group () appears as a singlet at ~3.8 ppm in -NMR. 2D NMR (e.g., HSQC, HMBC) resolves coupling between the methoxy group and adjacent carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (). Fragmentation patterns distinguish regioisomers, such as pyrrolo[3,2-c]pyridine vs. pyrrolo[2,3-c]pyridine .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Methodology : Column chromatography with silica gel and gradients of ethyl acetate/hexane (5–30%) effectively separates polar byproducts. For higher purity, recrystallization in ethanol/water (8:2) yields crystalline forms. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for analytical purity assessment (>98%) .
Advanced Research Questions
Q. How does the methoxy substituent at position 6 influence the compound’s bioactivity compared to halogenated analogs (e.g., 6-chloro or 6-bromo derivatives)?
- Methodology :
- Structure-Activity Relationship (SAR) : The methoxy group enhances electron-donating effects, increasing binding affinity to targets like sigma receptors or kinases. Compare inhibitory IC values against halogenated analogs in enzyme assays (e.g., kinase inhibition). For example, 6-methoxy derivatives may show improved selectivity over 6-chloro analogs due to reduced steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects on π-π stacking or hydrogen-bonding interactions with biological targets .
Q. What strategies resolve regioselectivity challenges during cyclization to form the pyrrolo[3,2-c]pyridine core?
- Methodology :
- Catalyst Screening : Gold(III) catalysts (e.g., ) favor 6-exo-dig cyclization, while bulky ligands may shift selectivity toward 7-endo-dig pathways. Solvent polarity (e.g., toluene vs. DCM) also modulates transition states .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the alkyne promotes alternative cyclization pathways. Monitor intermediates via in-situ IR or LC-MS to track regioselectivity .
Q. How can derivatization of the dihydropyridine ring enhance the compound’s utility in drug discovery?
- Methodology :
- Borylation : Introduce boronic ester groups (e.g., via Suzuki-Miyaura coupling) at position 3 or 5 to enable cross-coupling reactions for diversification. For example, 7-Methoxy-3-borylated derivatives serve as intermediates for synthesizing kinase inhibitors .
- Reductive Functionalization : Hydrogenation of the dihydro ring under controlled pressure (, 1–3 atm) with palladium catalysts yields saturated pyrrolidine analogs, which are explored for improved metabolic stability .
Q. What analytical approaches address contradictions in reported spectral data for pyrrolo-pyridine derivatives?
- Methodology :
- Comparative Analysis : Cross-validate NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) or synthesized reference standards. For example, discrepancies in -NMR peaks for dihydro protons (2.5–3.5 ppm) may arise from solvent or concentration effects .
- Advanced Techniques : Use -NMR or -NMR (if fluorinated analogs exist) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
